molecular formula C14H10Cl2N2O2 B11109877 2,4-Dichloro-benzoic acid (4-hydroxy-benzylidene)-hydrazide

2,4-Dichloro-benzoic acid (4-hydroxy-benzylidene)-hydrazide

Cat. No.: B11109877
M. Wt: 309.1 g/mol
InChI Key: FGXIQDYCVVAAOE-CAOOACKPSA-N
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Description

2,4-Dichloro-benzoic acid (4-hydroxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-benzoic acid (4-hydroxy-benzylidene)-hydrazide typically involves the reaction of 2,4-dichlorobenzoic acid with 4-hydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the hydrazide functional group.

    Substitution: Halogen atoms in the benzene ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its hydrazide moiety, which is known for its pharmacological activities.

    Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-benzoic acid (4-hydroxy-benzylidene)-hydrazide would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid hydrazide
  • 4-Hydroxybenzaldehyde hydrazone
  • Benzylidene hydrazides

Comparison

Compared to similar compounds, 2,4-Dichloro-benzoic acid (4-hydroxy-benzylidene)-hydrazide may exhibit unique properties due to the presence of both dichloro and hydroxy functional groups. These groups can influence the compound’s reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-3-6-12(13(16)7-10)14(20)18-17-8-9-1-4-11(19)5-2-9/h1-8,19H,(H,18,20)/b17-8+

InChI Key

FGXIQDYCVVAAOE-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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